molecular formula C27H27N3O4 B2924491 4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one CAS No. 1018053-34-3

4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one

Cat. No. B2924491
CAS RN: 1018053-34-3
M. Wt: 457.53
InChI Key: WHQDIJZHVJHDHK-UHFFFAOYSA-N
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Description

The compound “4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one” is a complex organic molecule. It is related to Ranolazine, a drug used for the treatment of chronic angina . The compound has a molecular weight of 427.54 .

Scientific Research Applications

Selective NR1/2B N-methyl-D-aspartate Receptor Antagonists

Benzimidazole derivatives, such as indole-2-carboxamides and benzimidazole-2-carboxamides, have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. These compounds demonstrate low nanomolar activity in binding and functional assays. Their relevance extends to neuroscientific research, particularly in exploring treatments for conditions mediated by NMDA receptor activity, such as neurodegenerative diseases and neuropathic pain. The development of a CoMSIA model based on binding data of these derivatives provides a framework for understanding the structural requirements for activity at the NMDA receptor, facilitating the design of more effective therapeutic agents (Borza et al., 2007).

Antifungal Activity

Benzimidazole derivatives have also been synthesized with the aim of developing new antifungal agents. These compounds were evaluated for their biological activity against various fungi, including Aspergillus terreus and Aspergillus niger. The study concluded that certain synthesized benzimidazole derivatives are biologically active and have potential as antifungal agents. This suggests their applicability in agricultural and pharmaceutical research, aiming to control fungal infections in crops and humans respectively (Jafar et al., 2017).

Corrosion Inhibition

In the field of material science, benzimidazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. This application is critical in industrial settings where the prevention of material degradation can lead to increased safety and reduced costs. The efficacy of these compounds as corrosion inhibitors was attributed to their ability to form a protective layer on the metal surface, thereby reducing the rate of corrosion. This research contributes to the development of safer and more durable materials for use in a variety of industrial applications (Yadav et al., 2013).

Antioxidant and Anticancer Properties

Benzimidazole derivatives have also been explored for their antioxidant and anticancer properties. Research indicates that these compounds exhibit significant ability to scavenge peroxyl radicals, highlighting their potential as antioxidants. Furthermore, certain derivatives have demonstrated marked antineoplastic activity in low micromolar concentrations against human malignant cell lines, including MCF-7 (breast cancer) and AR-230. These findings suggest that benzimidazole derivatives could serve dual roles as antioxidants and anticancer agents, offering a promising avenue for the development of new therapeutic strategies (Argirova et al., 2022).

properties

IUPAC Name

4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-33-24-13-7-8-14-25(24)34-18-21(31)17-30-23-12-6-5-11-22(23)28-27(30)19-15-26(32)29(16-19)20-9-3-2-4-10-20/h2-14,19,21,31H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQDIJZHVJHDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one

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